molecular formula C17H13ClN2O2 B2932998 4-[(4-Chlorophenyl)amino]-6-methylquinoline-2-carboxylic acid CAS No. 1031956-88-3

4-[(4-Chlorophenyl)amino]-6-methylquinoline-2-carboxylic acid

Cat. No.: B2932998
CAS No.: 1031956-88-3
M. Wt: 312.75
InChI Key: AVVLNNYJILXBGH-UHFFFAOYSA-N
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Description

4-[(4-Chlorophenyl)amino]-6-methylquinoline-2-carboxylic acid is a complex organic compound characterized by its quinoline core structure, which is substituted with a 4-chlorophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Chlorophenyl)amino]-6-methylquinoline-2-carboxylic acid typically involves multiple steps, starting with the formation of the quinoline core. One common approach is the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. The resulting quinoline intermediate is then further modified to introduce the 4-chlorophenyl group and the carboxylic acid moiety.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, is also encouraged to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkyl groups.

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Formation of reduced quinoline derivatives.

  • Substitution: Introduction of different substituents on the quinoline ring.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, 4-[(4-Chlorophenyl)amino]-6-methylquinoline-2-carboxylic acid is studied for its potential biological activities. It may exhibit properties such as antimicrobial, antiviral, and anticancer activities.

Medicine: In the medical field, this compound is investigated for its therapeutic potential. It may be used as a lead compound in the development of new drugs targeting various diseases.

Industry: In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique structure and properties make it suitable for various applications.

Mechanism of Action

The mechanism by which 4-[(4-Chlorophenyl)amino]-6-methylquinoline-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

  • 4-Chloroquinoline-2-carboxylic acid: Similar structure but lacks the amino group.

  • 6-Methylquinoline-2-carboxylic acid: Similar structure but lacks the chlorophenyl group.

  • 4-[(4-Methoxyphenyl)amino]-6-methylquinoline-2-carboxylic acid: Similar structure but with a methoxy group instead of a chloro group.

This comprehensive overview highlights the significance of 4-[(4-Chlorophenyl)amino]-6-methylquinoline-2-carboxylic acid in various scientific fields. Its unique structure and versatile reactivity make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-(4-chloroanilino)-6-methylquinoline-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O2/c1-10-2-7-14-13(8-10)15(9-16(20-14)17(21)22)19-12-5-3-11(18)4-6-12/h2-9H,1H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVLNNYJILXBGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2NC3=CC=C(C=C3)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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